molecular formula C22H24ClN3O B1678836 (R)-Azelastine CAS No. 143228-84-6

(R)-Azelastine

Cat. No. B1678836
M. Wt: 381.9 g/mol
InChI Key: MBUVEWMHONZEQD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Azelastine is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUVEWMHONZEQD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Azelastine

CAS RN

143228-84-6
Record name Azelastine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434T9969GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A premix is prepared of 440 g of azelastine-HCl, 360 mg of micro crystalline cellulose and 200 g of talcum. This premix together with 6000 g of lactose monohydrate, 2870 g of microcrystalline cellulose and 100 g of highly disperse silicon dioxide are passed through a sieve and homogenized in a sutable mixer. 30 g of magnesium stearate are sieved into the mixture so obtained and the resulting mixture is homogenized one more time. The mass so obtained is pressed into tablets weighing 100 mg having a diameter of 6 mm and a radius of curvature of 5.5 mm.
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
360 mg
Type
reactant
Reaction Step One
Name
lactose monohydrate
Quantity
6000 g
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
2870 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
AK Ellis, Y Zhu, LM Steacy, T Walker… - Allergy, Asthma & Clinical …, 2013 - Springer
Background Azelastine has been shown to be effective against seasonal allergic rhinitis (SAR). The Environmental Exposure Unit (EEU) is a validated model of experimental SAR. The …
Number of citations: 49 link.springer.com
PB Williams, E Crandall, JD Sheppard - Clinical Ophthalmology, 2010 - Taylor & Francis
Over 50% of patients who seek treatment for allergies present with ocular symptoms. Our current ability to control ocular allergic symptoms is greater than ever before. Newer dual-…
Number of citations: 51 www.tandfonline.com
I Hide, N Toriu, T Nuibe, A Inoue, M Hide… - … (Baltimore, Md.: 1950 …, 1997 - journals.aai.org
The mast cell plays a pivotal role in initiating allergic inflammation by secreting several cytokines including TNF-alpha, in addition to granule mediators such as histamine. Anti-allergic …
Number of citations: 120 journals.aai.org
P Patel, C D'Andrea, HJ Sacks - American journal of …, 2007 - journals.sagepub.com
Background The objective of this study was to determine the onset of action of azelastine hydrochloride nasal spray compared with placebo and an intranasal steroid, mometasone …
Number of citations: 106 journals.sagepub.com
H Aizawa, H Inoue, N Miyazaki, T Ikeda… - Journal of allergy and …, 1990 - Elsevier
Azelastine is a newly developed antiallergic drug that is reported to antagonize histamine and leukotrienes in addition to its inhibitory action on release of chemical mediators. In the …
Number of citations: 11 www.sciencedirect.com
A Eichel, A Bilstein, N Werkhäuser… - Journal of …, 2014 - downloads.hindawi.com
Objectives. The meta-analysis aims to investigate the efficacy of ectoine nasal spray and eye drops in the treatment of allergic rhinitis and rhinoconjunctivitis symptoms. Design and …
Number of citations: 41 downloads.hindawi.com
RJ Unwalla, JB Cross, S Salaniwal, AD Shilling… - Journal of computer …, 2010 - Springer
CYP2D6 is an important enzyme that is involved in first pass metabolism and is responsible for metabolizing ~25% of currently marketed drugs. A homology model of CYP2D6 was built …
Number of citations: 42 link.springer.com
G Singh, S Rani - Asian Journal of Pharmaceutical Analysis, 2013 - indianjournals.com
The selective determination of bio-active material is very important for medical point of view. Ion – selective electrode are the device used for the selective determination of target …
Number of citations: 5 www.indianjournals.com
A Ghimire, BP Das, SC Mishra - Nepal Med Coll J, 2007 - academia.edu
This prospective randomized case controlled study was conducted to determine the efficacy of antihistamine (azelastine) nasal spray and compare it to steroid (beclomethasone) nasal …
Number of citations: 11 www.academia.edu
T YUDATE, H YAMADA, T ORITA, T TEZUKA - Skin research, 1993 - jstage.jst.go.jp
Azelastine Hydrochloride (Azeptin®) は, 臨床において治療によく用いられるが, その治療効果がどのような機序を介して働いているのかを, in vivo において明らかにするために, 遅延型接触過敏…
Number of citations: 0 www.jstage.jst.go.jp

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